![molecular formula C11H17BO3 B1275568 2-(tert-Butoxymethyl)phenylboronic acid CAS No. 373384-12-4](/img/structure/B1275568.png)
2-(tert-Butoxymethyl)phenylboronic acid
Overview
Description
2-(tert-Butoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO3. It has an average mass of 208.062 Da and a monoisotopic mass of 208.127075 Da .
Molecular Structure Analysis
The molecular structure of 2-(tert-Butoxymethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group and a tert-butoxymethyl group . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving 2-(tert-Butoxymethyl)phenylboronic acid are not available, boronic acids are generally known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 336.1±44.0 °C at 760 mmHg, and a flash point of 157.0±28.4 °C . It has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 195.7±5.0 cm3 .Scientific Research Applications
Organic Synthesis and Catalysis
2-(tert-Butoxymethyl)phenylboronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The stability and reactivity of this boronic acid make it a preferred choice for chemists working on new organic compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of pharmaceuticals. Its ability to form stable covalent bonds with various organic substrates allows for the creation of diverse medicinal molecules. However, it is primarily for R&D use and not for direct medicinal applications .
Materials Science
2-(tert-Butoxymethyl)phenylboronic acid: finds applications in materials science, particularly in the development of new polymers and coatings. Its boronic acid group can interact with other chemical entities to form novel materials with unique properties .
Environmental Science
This compound is explored for environmental applications, such as in the development of sensors that can detect environmental pollutants. The boronic acid moiety can bind to various analytes, making it useful for monitoring environmental changes .
Analytical Chemistry
In analytical chemistry, 2-(tert-Butoxymethyl)phenylboronic acid is used as a reagent in chromatography and other analytical techniques to separate and identify chemical compounds. Its selective binding properties are particularly useful in the analysis of complex mixtures .
Biochemistry
In biochemistry, the compound is used in the study of enzyme interactions and mechanisms. It can act as an inhibitor or a probe to understand the biochemical pathways and functions of different enzymes .
Pharmacy
While not directly used in pharmacy, 2-(tert-Butoxymethyl)phenylboronic acid is significant in the research and development phase of drug discovery. It helps in creating prodrugs and active pharmaceutical ingredients during the early stages of drug development .
Chemical Engineering
In chemical engineering, this boronic acid is used in process optimization and the synthesis of chemicals on an industrial scale. Its role in catalysis is particularly important for designing efficient and sustainable chemical processes .
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butoxymethyl)phenylboronic acid . For instance, the compound’s reactivity and stability can be affected by pH and temperature. Additionally, the presence of other molecules that can interact with boronic acids may also influence its action.
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUWARSDLQBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396541 | |
Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxymethyl)phenylboronic acid | |
CAS RN |
373384-12-4 | |
Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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